molecular formula C19H14N4O3 B2420180 N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1206995-22-3

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2420180
M. Wt: 346.346
InChI Key: SCASNWLAVSDFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as DPIA, is a small molecule inhibitor that has been identified as a promising candidate for the treatment of various diseases. DPIA has shown potential as an anticancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

Antioxidant Activity

  • Compounds with structural similarities to N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and characterized, demonstrating significant antioxidant activity. This is evidenced by in vitro studies using 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS) and ferric reducing antioxidant power (FRAP) assays (Chkirate et al., 2019).

Antimicrobial Activities

  • Certain derivatives of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have shown promising antibacterial and antifungal properties, indicating their potential as antimicrobial agents. The compounds were synthesized and their structures confirmed through various analytical and spectroscopic techniques (Patel & Dhameliya, 2010).

Anti-inflammatory Activity

  • Synthesized derivatives of this compound have been tested for anti-inflammatory activity, showing significant effects in various models. This includes in vitro and in vivo evaluations, highlighting their potential as anti-inflammatory agents (Nikalje et al., 2015).

Anticancer Activity

  • Some compounds structurally related to N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and tested for their anticancer activity. They exhibited notable inhibitory effects on several cancer cell lines, suggesting their potential use in cancer therapy (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-17(11-23-18(25)14-3-1-2-4-15(14)19(23)26)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-10H,11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASNWLAVSDFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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